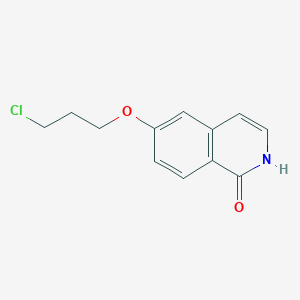
6-(3-Chloropropoxy)isoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Chloropropoxy)isoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a 3-chloropropoxy group attached to the sixth position of the isoquinoline ring and a carbonyl group at the first position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline as the core structure.
Chloropropylation: The isoquinoline undergoes a chloropropylation reaction where a 3-chloropropyl group is introduced. This can be achieved using 3-chloropropanol and a suitable catalyst under controlled conditions.
Oxidation: The resulting intermediate is then oxidized to introduce the carbonyl group at the first position, forming the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.
化学反应分析
Types of Reactions
6-(3-Chloropropoxy)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropoxy group can be substituted by other nucleophiles.
Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield isoquinolin-1(2H)-one and 3-chloropropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products vary depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the isoquinoline ring.
Reduction: Reduced forms of the compound.
Hydrolysis: Isoquinolin-1(2H)-one and 3-chloropropanol.
科学研究应用
6-(3-Chloropropoxy)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-(3-Chloropropoxy)isoquinolin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
相似化合物的比较
Similar Compounds
6-(3-Bromopropoxy)isoquinolin-1(2H)-one: Similar structure but with a bromine atom instead of chlorine.
6-(3-Methoxypropoxy)isoquinolin-1(2H)-one: Contains a methoxy group instead of a chlorine atom.
6-(3-Hydroxypropoxy)isoquinolin-1(2H)-one: Features a hydroxy group in place of the chlorine atom.
Uniqueness
6-(3-Chloropropoxy)isoquinolin-1(2H)-one is unique due to the presence of the 3-chloropropoxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific substitution reactions, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C12H12ClNO2 |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
6-(3-chloropropoxy)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H12ClNO2/c13-5-1-7-16-10-2-3-11-9(8-10)4-6-14-12(11)15/h2-4,6,8H,1,5,7H2,(H,14,15) |
InChI 键 |
UVLFYDFWYMHGDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CNC2=O)C=C1OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


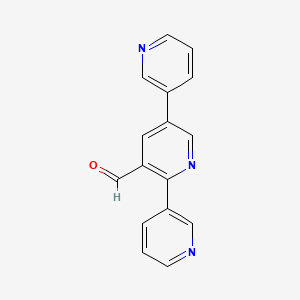
![6-{4-[(4e)-4-Imino-1,2,3-benzotriazin-3(4h)-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B13129212.png)
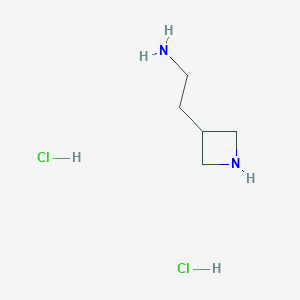
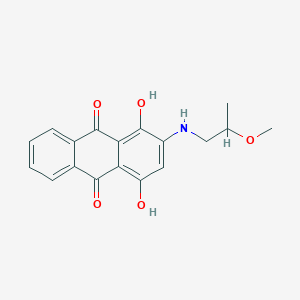
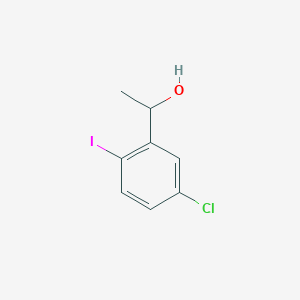


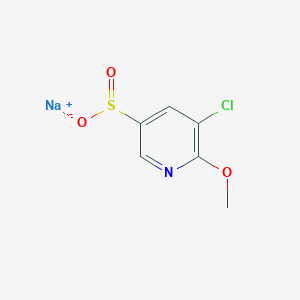


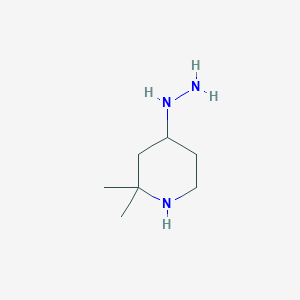
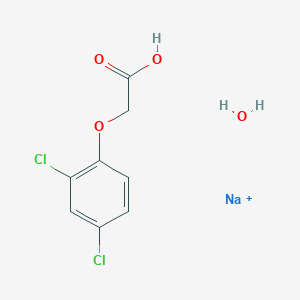

![tert-butyl (2aR,7bR)-1,2,2a,7b-tetrahydroazeto[3,2-b]indole-3-carboxylate](/img/structure/B13129283.png)
